REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1)#[N:2].[CH3:10][C:11]1[CH:12]=CC(C)=[CH:15][CH:16]=1.O1CCOC1.N1C=CC=CC=1>C(OCC)(=O)C>[CH3:10][C:11]1([CH3:12])[CH:16]=[CH:15][C:5]2[CH:4]=[C:3]([C:1]#[N:2])[CH:8]=[CH:7][C:6]=2[O:9]1
|
Name
|
|
Quantity
|
0.186 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=CC1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1COCC1
|
Name
|
|
Quantity
|
0.12 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with 10% hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
The organic layers were collected
|
Type
|
WASH
|
Details
|
washed with 1N sodium hydroxide, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OC2=C(C=C1)C=C(C=C2)C#N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.085 g | |
YIELD: PERCENTYIELD | 30% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |